Chondroitin sulfates

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

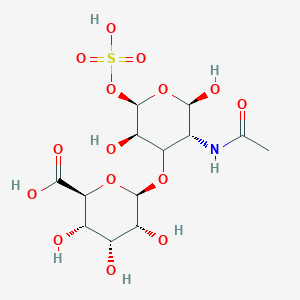

Chondroitin sulfates are sulfated glycosaminoglycans composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . These compounds are typically found attached to proteins as part of a proteoglycan. This compound are important structural components of cartilage, providing much of its resistance to compression . They are widely used as dietary supplements for the treatment of osteoarthritis .

准备方法

Chondroitin sulfates can be prepared through various methods, including extraction from animal sources, chemical synthesis, and microbial fermentation.

-

Extraction from Animal Sources: : This method involves extracting this compound from animal cartilage, such as shark or bovine cartilage . The extraction process typically includes enzymatic digestion followed by purification steps to isolate the this compound.

-

Chemical Synthesis: : Chemical synthesis of this compound involves the use of specific reagents and conditions to create the desired sulfated polysaccharide. For example, heating pyridinium salts of chondroitin 4- and 6-sulfates in dimethyl sulfoxide containing 10% water or methanol at 80°C for 1-5 hours can yield chondroitin preparations with varying sulfur contents .

-

Microbial Fermentation: : This method utilizes genetically engineered microorganisms to produce this compound. Microbial fermentation offers a sustainable and scalable alternative to traditional extraction methods .

化学反应分析

Chondroitin sulfates undergo various chemical reactions, including sulfation, desulfation, and depolymerization.

-

Sulfation: : This reaction involves the addition of sulfate groups to the chondroitin molecule. Sulfation can be achieved using sulfotransferases and specific acceptor chondroitin domains .

-

Desulfation: : The removal of sulfate groups from this compound can be carried out using desulfation enzymes or chemical reagents .

-

Depolymerization: : This reaction involves breaking down the chondroitin sulfate chains into smaller fragments. Depolymerization can be achieved using enzymes such as chondroitinases .

科学研究应用

Chondroitin sulfates have a wide range of scientific research applications across various fields:

-

Medicine: : this compound are used in the treatment of osteoarthritis due to their anti-inflammatory properties and ability to stimulate the synthesis of proteoglycans and hyaluronic acid . They are also being investigated for their potential in treating coronary artery disease and diabetes management .

-

Biomaterials: : this compound are used in the development of hydrogels and drug delivery systems due to their biocompatibility and ability to form stable structures .

-

Biology: : this compound play a role in various biological processes, including cell signaling, tissue repair, and inflammation regulation .

-

Industry: : this compound are used in the production of functional foods and dietary supplements .

作用机制

The mechanism of action of chondroitin sulfates involves several pathways:

-

Anti-inflammatory Activity: : this compound inhibit the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage matrix damage and chondrocyte death .

-

Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: : this compound stimulate the synthesis of proteoglycans and hyaluronic acid, which are essential components of the cartilage matrix .

-

Decreased Catabolic Activity of Chondrocytes: : this compound reduce the catabolic activity of chondrocytes, thereby preventing cartilage degradation .

相似化合物的比较

Chondroitin sulfates can be compared with other glycosaminoglycans such as heparin, hyaluronic acid, and dermatan sulfate.

-

Heparin: : Heparin is a highly sulfated glycosaminoglycan with strong anticoagulant properties. Unlike this compound, heparin is primarily used in the prevention and treatment of blood clots .

-

Hyaluronic Acid: : Hyaluronic acid is a non-sulfated glycosaminoglycan that plays a key role in maintaining the viscoelastic properties of synovial fluid in joints. It is used in the treatment of osteoarthritis and in cosmetic applications .

-

Dermatan Sulfate: : Dermatan sulfate is similar to this compound but has different sulfation patterns and biological functions. It is involved in wound healing and anticoagulation .

This compound are unique due to their specific sulfation patterns and their role in cartilage structure and function. Their ability to provide resistance to compression and their anti-inflammatory properties make them particularly valuable in the treatment of osteoarthritis .

属性

分子式 |

C13H21NO15S |

|---|---|

分子量 |

463.37 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6R)-6-[(2R,3R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4-,5+,6-,7-,8?,9+,11-,12-,13-/m1/s1 |

InChI 键 |

KXKPYJOVDUMHGS-OCRSLBAVSA-N |

手性 SMILES |

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@@H](C1O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)OS(=O)(=O)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)

![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)